2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core modified with a 4-chlorophenyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is substituted with a cyclohex-1-en-1-ylethyl group, distinguishing it from structurally related derivatives.
Properties
Molecular Formula |
C22H22ClN3O3S |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H22ClN3O3S/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-30-20)25(22(26)29)14-19(27)24-12-10-15-4-2-1-3-5-15/h4,6-9,11,13H,1-3,5,10,12,14H2,(H,24,27) |
InChI Key |
SNTWVTBVUAGGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the chlorophenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations
- Electron-Withdrawing Effects : Chlorophenyl groups (4-Cl in the target vs. 2,5-Cl in ) influence electronic properties, affecting binding to biological targets like kinases or DNA .
- Synthetic Accessibility : Yields for analogs range from 73% () to 80% (), suggesting feasible synthesis for the target compound with optimized conditions.
Biological Activity
The compound 2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex heterocyclic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thienopyrimidine core with a chlorophenyl substituent and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 453.94 g/mol. The presence of the thienopyrimidine structure is significant as it is associated with various biological activities.
Biological Activities
Compounds within the thienopyrimidine class have been extensively studied for their pharmacological effects, including:
- Antimicrobial Activity : Exhibits efficacy against various bacterial strains.
- Anticancer Properties : Demonstrated cytotoxicity against several cancer cell lines.
- Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It has been suggested that the compound interacts with cellular receptors that mediate inflammatory responses.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of our compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of thienopyrimidines showed significant cytotoxicity against MCF-7 (breast cancer) cells with IC50 values ranging from 5 to 15 µM depending on substitution patterns .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions. Variations in substituents can lead to different biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-(4-chlorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide | Similar core with methyl substitution | Antimicrobial |
| 2-(3-(3-fluorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-benzamide | Fluorinated phenyl group | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
